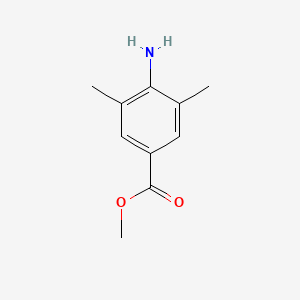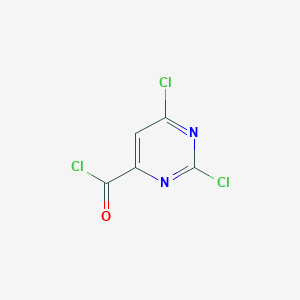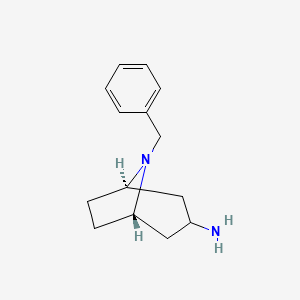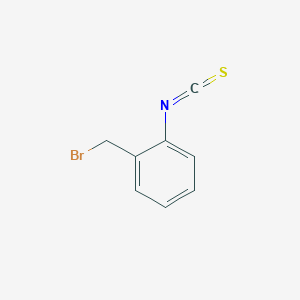![molecular formula C12H13F3N2O2 B1312054 1-[5-(三氟甲基)吡啶-2-基]哌啶-3-羧酸 CAS No. 327971-41-5](/img/structure/B1312054.png)
1-[5-(三氟甲基)吡啶-2-基]哌啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group
科学研究应用
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
Compounds with similar structures have been known to target enzymes such as fatty-acid amide hydrolase 1 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .
生化分析
Biochemical Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, leading to increased inhibition or activation .
Cellular Effects
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes. For example, the compound can inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in cellular functions .
Molecular Mechanism
At the molecular level, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can change over time due to degradation or metabolic processes. Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of the compound can affect its accumulation and activity in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 5-(trifluoromethyl)pyridine intermediate, which can be synthesized through the trifluoromethylation of 2-chloropyridine using reagents such as trifluoromethyl iodide and a suitable base. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
相似化合物的比较
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the piperidine ring, making it less complex.
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: Contains an additional benzyl group, offering different chemical properties.
Uniqueness: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(16-6-9)17-5-1-2-8(7-17)11(18)19/h3-4,6,8H,1-2,5,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGUAQHPDVTBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine](/img/structure/B1311982.png)









